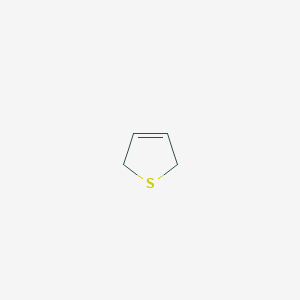

2,5-ジヒドロチオフェン

概要

説明

2,5-Dihydrothiophene is a chemical compound with the molecular formula C4H6S . It is an allylic thioether and has an average mass of 86.155 Da .

Synthesis Analysis

The synthesis of 2,5-Dihydrothiophene has been achieved through a highly efficient and stereoselective gold-catalyzed cycloisomerization of α-thioallenes . The literature data on the methods of synthesis of 2,3-dihydrothiophene and 2,5-dihydrothiophene have been correlated for the first time .Molecular Structure Analysis

The molecular structure of 2,5-Dihydrothiophene contains a total of 11 bonds, including 5 non-H bonds, 1 multiple bond, 1 double bond, 1 five-membered ring, and 1 sulfide .Chemical Reactions Analysis

2,5-Dihydrothiophene undergoes oxidation with 30% H2O2 at low temperature, providing 2,5-dihydrothiophene sulfoxide . It also undergoes cycloaddition reactions with active dienophile .Physical And Chemical Properties Analysis

2,5-Dihydrothiophene has a density of 1.1±0.1 g/cm3, a boiling point of 119.9±29.0 °C at 760 mmHg, and a vapour pressure of 18.7±0.2 mmHg at 25°C . It has an enthalpy of vaporization of 34.8±0.0 kJ/mol and a flash point of 23.5±20.9 °C .科学的研究の応用

有機半導体材料

2,5-ビス(9H-フルオレン-9-イリデン)-2,5-ジヒドロチオフェン (ThBF)などの2,5-ジヒドロチオフェン誘導体は、有機半導体材料としての可能性が検討されています。 これらの化合物の構造-特性関係は、電子デバイスへの応用において重要です .

共役ポリマーの合成

電子工学における導電性ポリマーの分野で重要なオリゴチオフェン膜とマイクロパターンを合成するために使用されます .

光起電力材料

前駆体として、2,5-ジヒドロチオフェンは感光性色素と光学材料の製造に役立ち、太陽エネルギー変換の進歩に貢献しています .

有機触媒

有機触媒では、スルファマイケル/アルドールカスケード反応におけるビルディングブロックとして機能し、高いエナンチオ選択性で官能化ジヒドロチオフェンを構築します .

材料化学

この化合物の堅牢で高度に偏極可能な芳香族ヘテロ環構造は、さまざまな材料科学的用途において価値があります .

化学合成

Safety and Hazards

作用機序

Target of Action

2,5-Dihydrothiophene is primarily involved in the hydrodesulfurization (HDS) process, a critical step in the refining of petroleum . The primary targets of this compound are sulfur-containing organic compounds present in crude oil .

Mode of Action

The compound interacts with its targets through a process known as hydrogenation . Hydrogenation of thiophene can lead to the formation of 2,5-Dihydrothiophene . The hydrogenation process involves the addition of hydrogen (H2) to the thiophene molecule, which results in the breaking of the carbon-sulfur bond .

Biochemical Pathways

The hydrogenation of thiophene to form 2,5-Dihydrothiophene is part of the hydrodesulfurization (HDS) pathway . This pathway is crucial in the petroleum refining process as it helps in the removal of sulfur from crude oil . The hydrogenation process leads to the formation of 2,5-Dihydrothiophene, which is more reactive and can readily react, leading to the fission of the heterocyclic ring .

Pharmacokinetics

While specific ADME (Absorption, Distribution, Metabolism, and Excretion) properties for 2,5-Dihydrothiophene are not readily available, the compound’s molecular weight of 86.155 Da suggests that it may have good bioavailability. Molecules with a lower molecular weight are generally absorbed and distributed more efficiently in the body.

Result of Action

The hydrogenation of thiophene to form 2,5-Dihydrothiophene results in the breaking of the carbon-sulfur bond . This reaction is a crucial step in the removal of sulfur from crude oil during the refining process . The formation of 2,5-Dihydrothiophene, a more reactive compound, facilitates further reactions leading to the fission of the heterocyclic ring .

生化学分析

Biochemical Properties

It is known that thiophene derivatives, which include 2,5-Dihydrothiophene, can undergo various biochemical reactions . These reactions often involve the formation of reactive intermediates, which can interact with various enzymes, proteins, and other biomolecules .

Molecular Mechanism

It is known that thiophene derivatives can form reactive intermediates, which may interact with biomolecules, potentially leading to enzyme inhibition or activation, and changes in gene expression

Metabolic Pathways

It is known that thiophene derivatives can undergo various metabolic reactions

特性

IUPAC Name |

2,5-dihydrothiophene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6S/c1-2-4-5-3-1/h1-2H,3-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WURYWHAKEJHAOV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C=CCS1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H6S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10168943 | |

| Record name | Thiophene, 2,5-dihydro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10168943 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

86.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1708-32-3 | |

| Record name | Thiophene, 2,5-dihydro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001708323 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Thiophene, 2,5-dihydro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10168943 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,5-dihydrothiophene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What are some efficient synthetic routes to access fully substituted 2,5-dihydrothiophenes?

A1: One approach involves a novel sequential multicomponent reaction. This one-pot procedure combines primary amines, β-ketoesters, aryl isothiocyanates, and 1,2-diaza-1,3-dienes (DDs) to yield diverse 2,5-dihydrothiophene architectures. []

Q2: Can you elaborate on the stereoselectivity observed in the synthesis of 2,5-dihydrothiophenes?

A2: Lithiation and rearrangement of N-aryl- or N-vinyl allylic thiocarbamates provides a route to tertiary thiols, which can be further transformed into enantioenriched 2,5-dihydrothiophenes. The stereospecificity of this rearrangement is influenced by substituents on the allylic double bond. For instance, complete enantiospecificity is achieved with various aryl and vinyl groups in substrates bearing a cyclohexyl-substituted double bond. []

Q3: How does the presence of a 2-trimethylsilyl group influence the reactivity of 2,5-dihydrothiophene 1,1-dioxide?

A3: The 2-trimethylsilyl group allows for regioselective alkylation, providing access to dialkyl and dispiro derivatives. These compounds are valuable precursors to 1,1-disubstituted buta-1,3-dienes and asymmetric dicycloalkylidenylethanes. []

Q4: How can 2,5-dihydrothiophene 1,1-dioxides be utilized in the synthesis of conjugated trienes?

A4: Coupling 2-trialkylstannyl-2,5-dihydrothiophene 1,1-dioxides with vinyl iodides in the presence of a palladium catalyst, followed by desulfonylation, stereoselectively furnishes conjugated trienes. []

Q5: What is the role of sulfur dioxide in the synthesis of 2,5-dihydrothiophenes and related compounds?

A5: Sulfur dioxide participates in both hetero-Diels-Alder and cheletropic addition reactions with 1,3-dienes. The resulting 3,6-dihydro-1,2-oxathiin-2-oxides (sultines) are often thermally unstable and rearrange into 2,5-dihydrothiophene 1,1-dioxides (sulfolenes). The selectivity between these pathways depends on the diene's substitution pattern and reaction conditions. [, , ]

Q6: Can you provide an example of a synthetic application for 3-carboxylated 2,5-dihydrothiophenes?

A6: While their use as dienophiles in Diels-Alder reactions is limited by low yields, they serve as valuable precursors to conjugated dienes aminated at an interior position. Thermal decomposition of 3-acetamido-2,5-dihydrothiophenes provides access to these synthetically useful dienes. []

Q7: How does the sulfur atom in 2,5-dihydrothiophene influence its reactivity compared to its oxygen counterpart, 2,5-dihydrofuran?

A7: In the context of photochemistry, sulfur, stabilized by N—O bond cleavage, forms a primary biradical more effectively than oxygen. This suggests a potential for distinct photochemical applications of sulfur-containing heterocycles. []

Q8: Can 2,5-dihydrothiophenes be used as building blocks for photochromic materials?

A8: Yes, 3,4-diaryl-2,5-dihydrothiophenes can be converted to 3,4-diarylthiophenes, which are known photochromic units, using visible light irradiation in the presence of a platinum(II) terpyridyl complex catalyst. []

Q9: What role does copper bromide play in the synthesis of 3,4-diarylthiophenes from 2,5-dihydrothiophene derivatives?

A9: Copper bromide acts as an oxidizing agent, facilitating the aromatization of 3,4-diaryl-2,5-dihydrothiophenes to their corresponding thiophene counterparts. This method offers a simple and efficient route to these valuable compounds. []

Q10: How can 2,5-dihydrothiophene 1,1-dioxides be utilized in the synthesis of (η4-buta-1,3-diene)tricarbonyliron(0) complexes?

A10: Reacting functionalized 2,5-dihydrothiophene 1,1-dioxides with nonacarbonyldi-iron in refluxing toluene leads to the formation of functionalized (η4-buta-1,3-diene)tricarbonyliron(0) complexes. This reaction highlights the versatility of these compounds in organometallic synthesis. []

Q11: What insights have computational studies provided into the cheletropic reaction of 2,5-dihydrothiophene sulfone?

A11: DFT calculations have revealed the influence of neighboring groups on the activation energy and enthalpy of the cheletropic reaction. For instance, placing CF3, CCl3, and CBr3 substituents on the sulfolene ring affects the reaction rate, with electron-withdrawing groups generally increasing the activation energy and slowing down the reaction. []

Q12: Have there been any computational studies on the gold-catalyzed formation of 2,5-dihydrothiophenes?

A12: Yes, DFT calculations have been employed to investigate the mechanism of gold-catalyzed C-S bond formation in α-thioallenes, leading to 2,5-dihydrothiophenes. These studies have provided valuable insights into the reaction pathway and the influence of solvent molecules on the rate-limiting proton transfer step. []

Q13: How do substituents impact the photophysical properties of 2,5-dihydrothiophene-based diarylethenes?

A13: The presence and nature of substituents on the 2,5-dihydrothiophene core significantly influence the photochromic behavior of diarylethenes. Studies have shown that specific substitutions can lead to selective photochromism, where only one of multiple bis(thien-3-yl) systems undergoes photocyclization upon irradiation at a specific wavelength. []

Q14: Have there been any studies on the structure-activity relationship of 2,5-bis(9H-fluoren-9-ylidene)-2,5-dihydrothiophene (ThBF) derivatives?

A14: Yes, recent research has focused on the systematic study of substituent effects on the properties of ThBF derivatives. These studies aim to understand how modifications to the ThBF framework can tune its electronic properties and performance in organic semiconductor applications. []

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-(2-Amino-thiazol-4-yl)-1-oxa-spiro[4.5]decan-2-one](/img/structure/B159528.png)

![2-[Bis[2-[carboxylatomethyl-[2-(methylamino)-2-oxoethyl]amino]ethyl]amino]acetate;hydrate](/img/structure/B159531.png)

![N-[(4-ethylphenyl)methyl]-2-methylpropan-2-amine](/img/structure/B159538.png)

![1,5-Dihydro-3-isopropyl-8-methyl-[1,3]dioxepino[5,6-C]pyridin-9-OL](/img/structure/B159545.png)